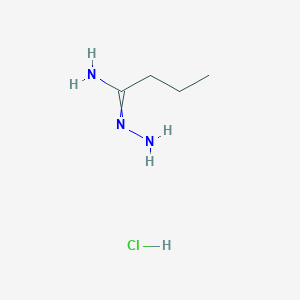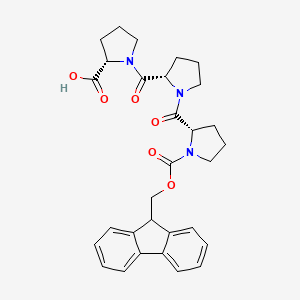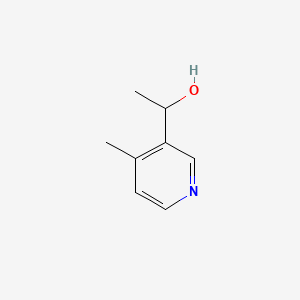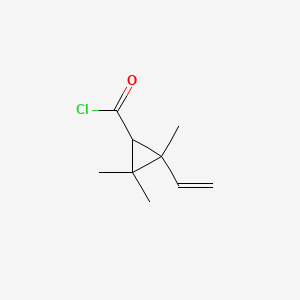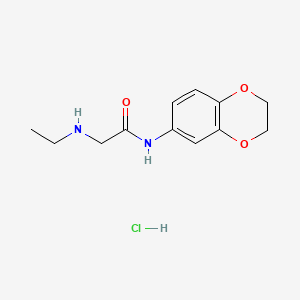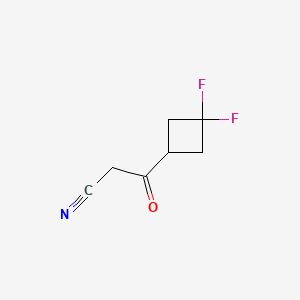
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Übersicht
Beschreibung
“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical And Chemical Properties Analysis
For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .Wissenschaftliche Forschungsanwendungen
-
Enzyme Inhibition
- Field : Biochemistry
- Application : Given the presence of the carbamate functional group, compounds like Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate could potentially be investigated in areas related to enzyme inhibition.
- Method : Research could explore if this compound has inhibitory effects on specific enzymes of interest.
- Results : The outcomes of such research would depend on the specific enzymes targeted and the effectiveness of the compound as an inhibitor.
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Carbamates are a diverse class of compounds with various biological activities. This compound could be studied for potential medicinal properties.
- Method : The methods would involve synthesizing the compound and testing its biological activity in relevant assays.
- Results : The results would depend on the specific biological activities tested and the effectiveness of the compound.
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : A strategic synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has been achieved and evaluated for in vitro antibacterial and antifungal activities .
- Method : The synthesis involved the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction .
- Results : Some of the synthesized compounds showed good antimicrobial activities against bacteria and fungi .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A series of 3,3-difluoro-substituted 3H-indoles underwent asymmetric transfer hydrogenation .
- Method : The method involved using a chiral phosphoric acid as a Brønsted acid catalyst and Hantzsch ester as the hydrogen source .
- Results : The target products were obtained with excellent yields and optical purity .
-
N-(3,3-Difluorocyclobutyl)formamide
- Field : Organic Chemistry
- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
2-(3,3-Difluorocyclobutyl)acetic acid
- Field : Organic Chemistry
- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
N-(3,3-Difluorocyclobutyl)formamide
- Field : Organic Chemistry
- Application : This compound could be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
2-(3,3-Difluorocyclobutyl)acetic acid
- Field : Organic Chemistry
- Application : This compound could also be used as a building block in the synthesis of more complex organic molecules .
- Method : The specific methods would depend on the target molecule being synthesized .
- Results : The results would depend on the success of the synthesis and the properties of the resulting compound .
-
3-(3,3-Difluorocyclobutyl)phenol
- Field : Pharmaceutical Testing
- Application : This compound could be used for pharmaceutical testing .
- Method : The specific methods would depend on the type of pharmaceutical testing being conducted .
- Results : The results would depend on the success of the testing and the properties of the resulting compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)
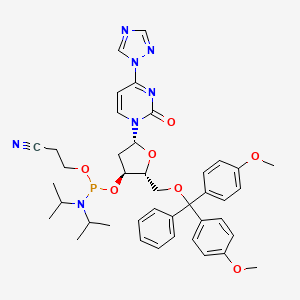
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)
